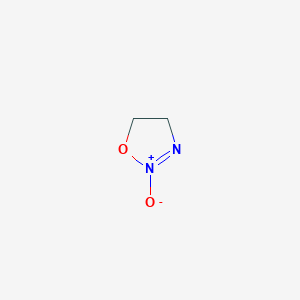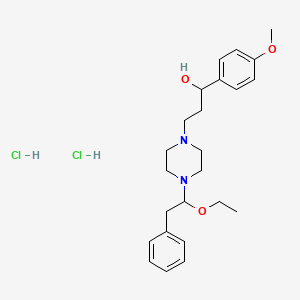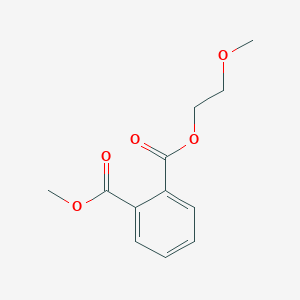
2-Methoxyethyl methyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl methyl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C12H14O5. It is primarily used as a plasticizer for cellulose acetate, providing durability and toughness to the film. This compound is also utilized in various applications such as enameled wire, high-strength varnish, adhesives, and laminate adhesives .
Métodos De Preparación
The synthesis of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate typically involves the esterification of ethylene glycol monomethyl ether with phthalic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction can also be carried out non-catalytically at high temperatures . Industrial production methods follow similar procedures, ensuring the compound’s purity and yield.
Análisis De Reacciones Químicas
2-Methoxyethyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
2-Methoxyethyl methyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modify the physical properties of materials by acting as a plasticizer, thereby influencing the flexibility and durability of the final product. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
2-Methoxyethyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate: This compound is also used as a plasticizer but has different physical and chemical properties, such as a higher molecular weight and different solubility characteristics.
Bis(2-methoxyethyl) phthalate: Similar in structure, this compound is used in similar applications but may have different reactivity and performance characteristics.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for particular applications where other plasticizers may not perform as effectively.
Propiedades
Número CAS |
36339-61-4 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-O-(2-methoxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-15-7-8-17-12(14)10-6-4-3-5-9(10)11(13)16-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DRYXMSSOAFCHRL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



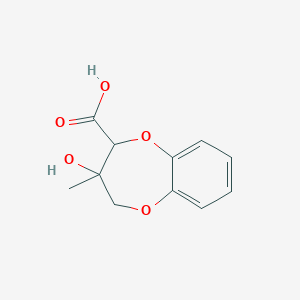
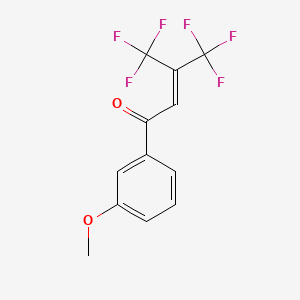
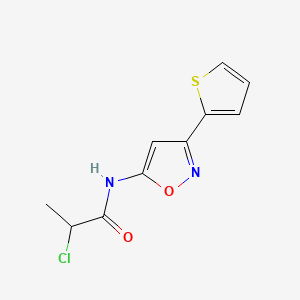
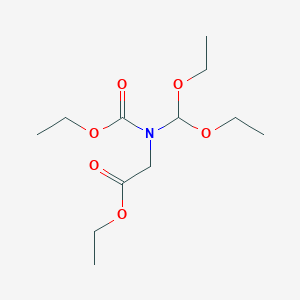

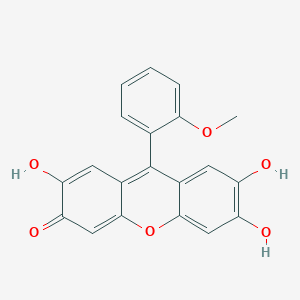
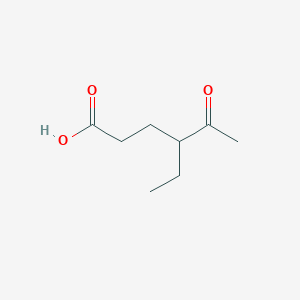
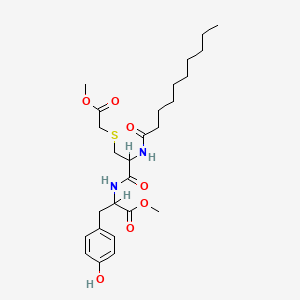
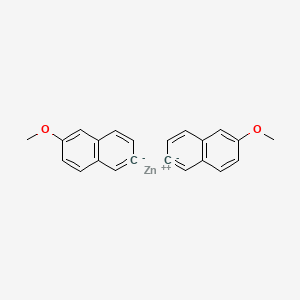
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
